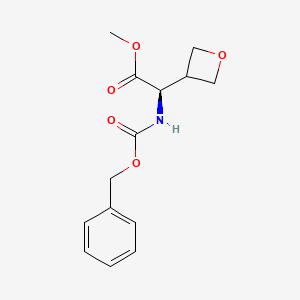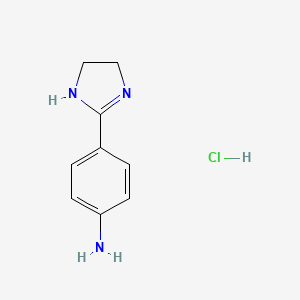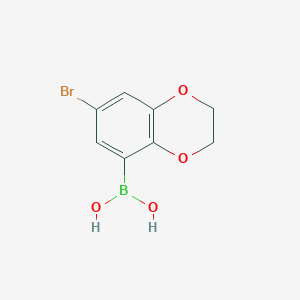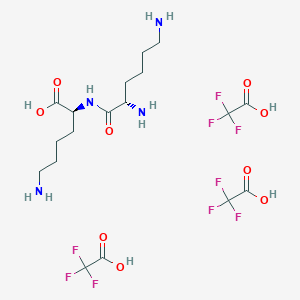
4-(Cyclopentyloxy)-3,5-difluorophenylboronic acid; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopentyloxy)-3,5-difluorophenylboronic acid, or 4-CP-3,5-DFPBA, is a boronic acid that has a wide range of applications in scientific research. It is a white, odorless, crystalline solid that is soluble in organic solvents and has a melting point of 109-111°C. It is widely used in organic synthesis due to its stability and low reactivity, and has been studied extensively in the fields of biochemistry, pharmacology, and materials science.
Aplicaciones Científicas De Investigación
4-CP-3,5-DFPBA has been used in a variety of scientific research applications, including organic synthesis, biochemistry, pharmacology, and materials science. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In biochemistry, it has been used in the synthesis of various enzymes, and in pharmacology, it has been used in the synthesis of various drugs. In materials science, it has been used in the synthesis of various polymers and other materials.
Mecanismo De Acción
4-CP-3,5-DFPBA is a boronic acid that acts as a Lewis acid and is capable of forming covalent bonds with other molecules. It is able to form stable complexes with a variety of molecules, including proteins, carbohydrates, and lipids. It is also able to catalyze a variety of chemical reactions, including the formation of carbon-carbon bonds and the formation of cyclic compounds.
Biochemical and Physiological Effects
4-CP-3,5-DFPBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the release of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, it has been shown to have an anti-angiogenic effect, meaning that it can inhibit the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-CP-3,5-DFPBA has several advantages for use in laboratory experiments. It is relatively stable and has a low reactivity, making it easy to handle and store. It is also relatively inexpensive, making it cost-effective for use in experiments. However, it also has some limitations. It is not soluble in water, making it difficult to use in aqueous solutions. In addition, it has a low solubility in organic solvents, making it difficult to use in organic synthesis.
Direcciones Futuras
There are several potential future directions for 4-CP-3,5-DFPBA. It could be used in the development of new drugs and agrochemicals, as well as in the synthesis of new polymers and other materials. It could also be used in the development of new enzymes and in the study of biochemical and physiological processes. In addition, it could be used in the development of new diagnostic and therapeutic tools, such as biosensors and targeted drug delivery systems.
Métodos De Síntesis
4-CP-3,5-DFPBA can be synthesized from the reaction of 4-cyclopentyloxybenzaldehyde with 3,5-difluorophenyl boronic acid. The reaction is conducted in an aqueous solution at a temperature of 80°C, and the product is then isolated and purified. This synthesis method has been found to be efficient, reliable, and cost-effective.
Propiedades
IUPAC Name |
(4-cyclopentyloxy-3,5-difluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF2O3/c13-9-5-7(12(15)16)6-10(14)11(9)17-8-3-1-2-4-8/h5-6,8,15-16H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJFMJQOJXZCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OC2CCCC2)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)
![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98%](/img/structure/B6343525.png)





